4-(羟甲基)苯磺酰胺

概述

描述

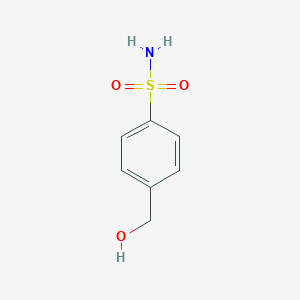

4-(Hydroxymethyl)benzenesulfonamide, also known as 4-(Hydroxymethyl)benzenesulfonamide, is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Hydroxymethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗疟疾活性

苯磺酰胺,包括 4-(羟甲基)苯磺酰胺,已被发现具有抗疟疾特性 . 这使得它们在开发用于治疗疟疾的药物方面非常有用。

抗菌活性

这些化合物也表现出抗菌特性 . 这表明它们在开发新的抗生素方面具有潜在的应用,特别是在现有抗生素耐药性持续成为全球重大健康挑战的情况下。

抗肿瘤活性

苯磺酰胺已显示出抗肿瘤活性 . 这表明它们可用于开发新的癌症治疗方法,尤其是针对对现有疗法有抵抗力的癌症类型。

抗癌活性

除了它们的抗肿瘤特性外,苯磺酰胺还表现出抗癌特性 . 这进一步强调了它们在开发新的癌症治疗方法方面的潜力。

抗惊厥活性

苯磺酰胺已被发现具有抗惊厥特性 . 这表明它们在治疗癫痫等疾病方面具有潜在的应用。

镇痛活性

这些化合物还表现出镇痛(止痛)特性 . 这表明它们可用于开发新的止痛药。

抗炎药

三唑-苯磺酰胺杂化物已显示出作为抗炎药的潜力 . 这可能导致开发针对关节炎和其他炎症性疾病的新治疗方法。

通过碳酸酐酶 IX 抑制来开发抗癌和抗菌剂

已经合成并研究了新的苯磺酰胺衍生物,它们通过碳酸酐酶 IX 抑制来发挥抗癌和抗菌活性 . 这种酶在许多实体瘤中过表达,使其成为新型抗增殖剂的有希望的目标 .

作用机制

Target of Action

The primary target of 4-(Hydroxymethyl)benzenesulfonamide is Carbonic Anhydrase (CA) . CAs are a family of metalloenzymes that catalyze the hydration of CO2, interconverting between CO2 and water to bicarbonate ions and protons . They play a crucial role in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis .

Mode of Action

4-(Hydroxymethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is essential for the synthesis of folic acid in these organisms .

Biochemical Pathways

The compound’s action affects the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, 4-(Hydroxymethyl)benzenesulfonamide prevents the synthesis of folic acid, a vital component for bacterial growth and survival .

Pharmacokinetics

Benzenesulfonamides are usually well absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The inhibition of folic acid synthesis by 4-(Hydroxymethyl)benzenesulfonamide leads to a halt in bacterial growth and survival, making it a potential candidate for antimicrobial therapy . In addition, some benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines .

Action Environment

Environmental factors such as pH and the presence of pus can influence the action, efficacy, and stability of 4-(Hydroxymethyl)benzenesulfonamide . For instance, the antibacterial action of benzenesulfonamides is inhibited by pus

生物活性

4-(Hydroxymethyl)benzenesulfonamide, also known as CHEMBL6919, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

4-(Hydroxymethyl)benzenesulfonamide features a hydroxymethyl group attached to a benzenesulfonamide backbone. This structure is significant as the sulfonamide moiety is known for its ability to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth and metabolism.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of 4-(hydroxymethyl)benzenesulfonamide and its derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits potent activity against various bacterial strains. For example, one study reported that certain derivatives showed MIC values as low as 6.63 mg/mL against Staphylococcus aureus and Candida albicans .

- Mechanism of Action : The sulfonamide group inhibits bacterial dihydropteroate synthase, disrupting folate synthesis, which is essential for nucleic acid production in bacteria .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4-(Hydroxymethyl)benzenesulfonamide | E. coli | 6.72 |

| 4-(Hydroxymethyl)benzenesulfonamide | S. aureus | 6.63 |

| 4-(Hydroxymethyl)benzenesulfonamide | P. aeruginosa | 6.67 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of 4-(hydroxymethyl)benzenesulfonamide have also been documented:

- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, compounds derived from benzenesulfonamides demonstrated significant reduction in inflammation, with some derivatives achieving up to 94% inhibition . This suggests that the compound may modulate inflammatory pathways effectively.

3. Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular parameters:

- Perfusion Pressure : In isolated rat heart models, certain derivatives like 4-(2-aminoethyl)benzenesulfonamide showed a decrease in perfusion pressure and coronary resistance, indicating potential vasodilatory effects .

- Calcium Channel Interaction : Docking studies suggested that these compounds could interact with calcium channels, influencing vascular resistance and perfusion dynamics .

Case Study: Antimicrobial Efficacy

A specific case study focused on the antimicrobial efficacy of various benzenesulfonamide derivatives found that:

- The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria.

- The presence of the hydroxymethyl group was critical for enhancing the binding affinity to bacterial enzymes.

Research Findings on Enzyme Inhibition

Research has shown that sulfonamides can inhibit carbonic anhydrases in fungi, which are crucial for their growth and virulence:

属性

IUPAC Name |

4-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULCVOIRJRJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435262 | |

| Record name | 4-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-44-0 | |

| Record name | 4-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Hydroxymethyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TZ9W97FYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(hydroxymethyl)benzenesulfonamide interact with carbonic anhydrases and what are the downstream effects?

A: 4-(Hydroxymethyl)benzenesulfonamide acts as a sulfonamide inhibitor of β-carbonic anhydrases (CAs). [] Sulfonamides typically bind to the zinc ion within the CA active site, mimicking the natural substrate, bicarbonate. [] This binding prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibiting CA activity can have various downstream effects depending on the physiological context and specific CA isoform targeted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。